1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving CDKs.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its CDK inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N6/c30-20-10-9-19(26(31)15-20)17-37-29-25(16-34-37)28(32-18-33-29)36-13-11-35(12-14-36)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-10,15-16,18,27H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBPPXZEKVGNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=NC6=C5C=NN6CC7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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